bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide
Description
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide (C₁₅H₁₂N₄S₂·2HBr) is a dihydrobromide salt derived from the neutral ligand bis((1H-benzo[d]imidazol-2-yl)thio)methane (CAS 85770-95-2) . The compound features a methane bridge connecting two benzimidazole rings via thioether linkages. The dihydrobromide form enhances solubility and stability, making it suitable for coordination chemistry and materials science applications. Its structure provides multiple donor sites (N and S), enabling diverse metal-binding capabilities, which are exploited in coordination polymers and luminescent materials .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethylsulfanyl)-1H-benzimidazole;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2.2BrH/c1-2-6-11-10(5-1)16-14(17-11)20-9-21-15-18-12-7-3-4-8-13(12)19-15;;/h1-8H,9H2,(H,16,17)(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIBVLHSWDWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCSC3=NC4=CC=CC=C4N3.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate halogenated compounds in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .
Scientific Research Applications
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This compound can also interact with DNA, leading to the disruption of cellular processes . The exact pathways and molecular targets vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Bridged Bis(Thioimidazole) Derivatives
Example Compound : 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]methane (A)
- Molecular Formula : C₉H₁₂N₄S₂
- Key Differences :
- Substituents: Methyl groups on imidazole rings (vs. benzimidazole in the target compound).
- Bridge: Methane (same as target) but lacks aromaticity in the imidazole moiety.
- Synthesis : Prepared via phase-transfer alkylation of methimazole derivatives with dichloromethane under strong base conditions .
- Applications: Limited to pharmaceutical impurity profiling; less explored in materials science compared to benzimidazole analogs.
Comparison Insight : The target compound’s benzimidazole units provide enhanced aromaticity and rigidity, improving thermal stability and luminescent properties . The dihydrobromide salt further increases solubility, making it superior for coordination chemistry.
Fluorene-Linked Bis(Benzimidazole) Derivatives
Example Compound : 2,7-Bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes
- Molecular Formula : Varies with aryl linkers (e.g., C₃₉H₂₄N₄ for phenyl-linked derivatives).
- Key Differences :
- Core Structure: Fluorene backbone (vs. methane bridge in the target compound).
- Electronic Properties: Extended π-conjugation enhances fluorescence.
- Synthesis : Condensation reactions yield high-purity products (φFL = 0.31–0.99) .
- Optical Properties : Strong blue emission (λem ~450 nm); HOMO/LUMO levels at −5.43 to −5.84 eV and −2.59 to −3.36 eV, respectively .
- Applications : Organic light-emitting diodes (OLEDs) and fluorescent probes .
Comparison Insight : While fluorene derivatives exhibit superior fluorescence quantum yields, the target compound’s thioether bridge and dihydrobromide salt offer unique advantages in soft-metal coordination (e.g., Ag⁺, Cu⁺) and aqueous solubility .
Coordination Polymers with Bis(Benzimidazole) Ligands
Example Compound : Bis(1H-benzo[d]imidazol-2-yl)methane (Bim)-based polymers
- Molecular Formula : C₁₅H₁₂N₄ (Bim ligand).
- Key Differences :
- Ligand Structure: Methane bridge without thioether groups (vs. S-linked target compound).
- Properties :
- Applications : Multifunctional materials for sensors and dielectric devices.
Comparison Insight : The thioether groups in the target compound likely enhance metal-binding selectivity for soft acids (e.g., Pt²⁺, Pd²⁺), whereas Bim-based polymers favor harder metals (e.g., Zn²⁺) .
Benzimidazole Derivatives with Heteroatomic Substituents
Example Compound : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole
- Molecular Formula: C₁₄H₈FNO₃.
- Key Differences :
- Substituents: Electron-withdrawing groups (F, dioxolane) alter electronic properties.
- Synthesis : Microwave-assisted condensation with sodium metabisulfite in DMF .
Comparison Insight : The target compound’s lack of electron-withdrawing groups results in higher HOMO levels (−5.5 to −6.0 eV estimated), favoring redox activity in electrochemical applications .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. Basic
- IR spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2634 cm⁻¹ for thiol intermediates and N-H stretches at ~3400 cm⁻¹ for benzimidazole rings) .
- 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons (δ 150–160 ppm for imidazole nitrogens) .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ for the free base) and bromide counterion detection via isotopic patterns .
What computational methods are suitable for predicting the electronic properties or reaction pathways of this compound?
Advanced
Density functional theory (DFT) is widely used to:
- Model reaction mechanisms : Calculate activation energies for sulfur bridging or proton transfer steps using hybrid functionals (e.g., B3LYP) .
- Predict electronic properties : HOMO-LUMO gaps and electrostatic potential maps elucidate nucleophilic/electrophilic sites for derivatization .
- Simulate spectroscopic data : Compare computed IR/NMR spectra with experimental results to validate structural assignments .
How do counterion choices (e.g., bromide vs. other anions) influence the physicochemical properties of benzimidazole-based compounds?
Basic
Counterions modulate solubility, stability, and bioavailability:
- Bromide salts : Enhance aqueous solubility due to high ionic strength but may increase hygroscopicity .
- Chloride vs. sulfate : Chloride salts often exhibit better crystallinity, while sulfates improve thermal stability .
- Characterization : Conductivity measurements and ion chromatography verify counterion stoichiometry .
What strategies are effective in analyzing and reconciling contradictory data in the synthesis or bioactivity of this compound across different studies?
Q. Advanced
- Systematic reproducibility checks : Vary parameters (e.g., solvent, temperature) from conflicting studies to identify critical variables .
- Meta-analysis : Compare bioactivity data (e.g., IC50 values) using standardized assays (e.g., EGFR inhibition vs. antimicrobial tests) to contextualize discrepancies .
- Advanced analytics : Use LC-MS/MS to detect trace byproducts or degradation products that may skew results .
What are the best practices for evaluating the biological activity of bis((1H-benzo[d]imidazol-2-yl)thio)methane derivatives in target-driven assays?
Q. Advanced
- Dose-response profiling : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine EC50/IC50 values .
- Selectivity screening : Cross-test against related targets (e.g., PI3K vs. EGFR kinases) to assess specificity .
- ADMET profiling : Employ in silico tools (e.g., SwissADME) to predict pharmacokinetics and guide in vitro toxicity assays .
How can structure-activity relationship (SAR) studies guide the design of novel bis((1H-benzo[d]imidazol-2-yl)thio)methane analogs?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the benzimidazole 5-position to enhance electrophilic reactivity .
- Bridging group modification : Replace methane with ethane or ethylene to alter conformational flexibility and binding affinity .
- Bioisosteric replacement : Substitute sulfur with selenium or oxygen to modulate redox activity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
